![molecular formula C19H22N2O4S B3936063 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch signaling.
Mechanism of Action
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide targets the gamma-secretase enzyme, which is responsible for the cleavage of APP and Notch signaling. By inhibiting gamma-secretase, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide prevents the production of Aβ peptides and inhibits Notch signaling.
Biochemical and Physiological Effects:
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to reduce the production of Aβ peptides in vitro and in vivo. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to inhibit Notch signaling and induce apoptosis in cancer cells. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide is a well-established inhibitor of gamma-secretase, and its effects have been extensively studied. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide is relatively easy to synthesize and is commercially available. However, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has limitations in terms of its specificity, as it can also inhibit other enzymes besides gamma-secretase.
Future Directions
Future research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could focus on improving its specificity for gamma-secretase and developing more potent inhibitors. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could also be studied for its potential therapeutic applications in other diseases besides Alzheimer's disease, such as cancer and inflammation. Additionally, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could be studied in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to inhibit Notch signaling, which is involved in the regulation of cell differentiation and proliferation.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-11-25-14-7-5-13(6-8-14)18(22)21-19(26)20-16-10-9-15(23-2)12-17(16)24-3/h5-10,12H,4,11H2,1-3H3,(H2,20,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPIUDFEDYZFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-propoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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